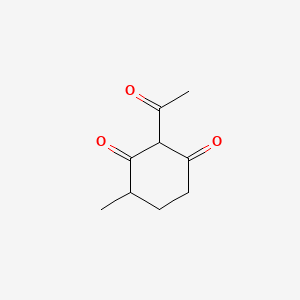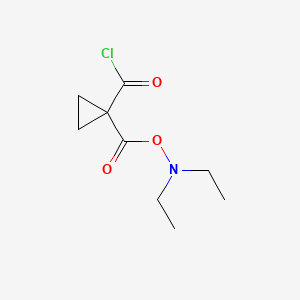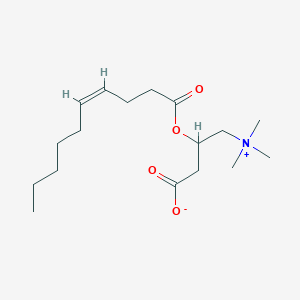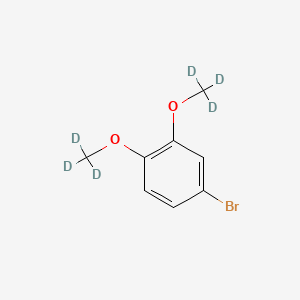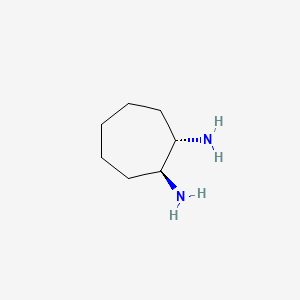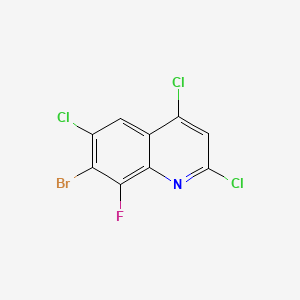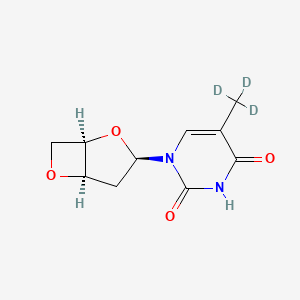
1-(3,5-Anhydro-2-deoxy-ss-D-threo-pentofuranosyl)-thymine, Methyl-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-Anhydro-2-deoxy-ss-D-threo-pentofuranosyl)-thymine, Methyl-d3 is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in scientific research and medicine due to their ability to interfere with nucleic acid synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Anhydro-2-deoxy-ss-D-threo-pentofuranosyl)-thymine, Methyl-d3 typically involves multiple steps, including the protection of functional groups, glycosylation, and deprotection. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product’s yield and purity.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and adhering to regulatory standards for pharmaceutical compounds.
化学反应分析
Types of Reactions
1-(3,5-Anhydro-2-deoxy-ss-D-threo-pentofuranosyl)-thymine, Methyl-d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
科学研究应用
1-(3,5-Anhydro-2-deoxy-ss-D-threo-pentofuranosyl)-thymine, Methyl-d3 has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on nucleic acid synthesis and function.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Used in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 1-(3,5-Anhydro-2-deoxy-ss-D-threo-pentofuranosyl)-thymine, Methyl-d3 involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets and pathways involved include DNA polymerases and other enzymes critical for nucleic acid metabolism.
相似化合物的比较
Similar Compounds
1-(2-Deoxy-2-fluoro-ss-D-arabinofuranosyl)-thymine: Another nucleoside analog with similar applications.
1-(2-Deoxy-2-chloro-ss-D-arabinofuranosyl)-thymine: Known for its antiviral properties.
1-(2-Deoxy-2-iodo-ss-D-arabinofuranosyl)-thymine: Studied for its potential in cancer treatment.
Uniqueness
1-(3,5-Anhydro-2-deoxy-ss-D-threo-pentofuranosyl)-thymine, Methyl-d3 is unique due to its specific structural modifications, which may confer distinct biological activities and therapeutic potential compared to other nucleoside analogs.
属性
分子式 |
C10H12N2O4 |
|---|---|
分子量 |
227.23 g/mol |
IUPAC 名称 |
1-[(1R,3R,5R)-2,6-dioxabicyclo[3.2.0]heptan-3-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12N2O4/c1-5-3-12(10(14)11-9(5)13)8-2-6-7(16-8)4-15-6/h3,6-8H,2,4H2,1H3,(H,11,13,14)/t6-,7-,8-/m1/s1/i1D3 |
InChI 键 |
OAWLMYIJZBBZTP-BCELKLLESA-N |
手性 SMILES |
[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]3[C@H](O2)CO3 |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC3C(O2)CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecanoyloxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13839052.png)

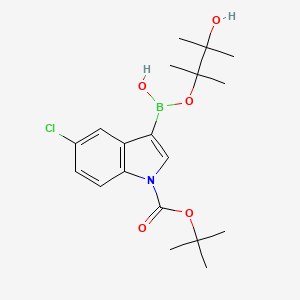
![3,3'-Azanediylbis(1-(3,5-dimethylphenoxy)propan-2-ol) Hydrochloride; Bis[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]amine Hydrochloride](/img/structure/B13839059.png)
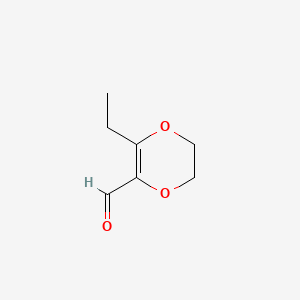
![(2S)-2-amino-3-[hydroxy-[(2R)-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxy-3-icosoxypropoxy]phosphoryl]oxypropanoic acid](/img/structure/B13839066.png)

